2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine CAS 84500-34-5
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine CAS 84500-34-5
Technical Monograph: 2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine
Executive Summary
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine (CAS 84500-34-5) is a specialized nucleoside analogue serving as a lipophilic prodrug scaffold and a critical intermediate in nucleic acid chemistry.[1][2] Distinct from the well-known antiviral drug Trifluridine (which is a 2'-deoxyriboside), this compound is the ribonucleoside derivative.[1][2] Its per-acetylated ribose moiety confers enhanced cellular permeability, while the 5-trifluoromethyl group acts as a steric and electronic mimic of the methyl group in thymine, profoundly altering base-pairing kinetics and enzymatic recognition when incorporated into RNA.[1][2]
This guide details the synthesis, physicochemical properties, and metabolic pathways of this compound, designed for researchers optimizing fluorinated nucleoside delivery systems.[2]
Chemical Architecture & Properties
The structural integrity of CAS 84500-34-5 relies on two functional modifications to the natural uridine scaffold:
-
5-Trifluoromethylation: The electron-withdrawing
group at the C5 position increases the acidity of the N3 proton ( drops from ~9.2 to ~7.3), strengthening Hydrogen-bonding with Adenine but also altering stacking interactions.[1][2] -
Ribose Acetylation: The 2', 3', and 5' hydroxyl groups are protected as acetate esters.[2] This modification transforms the hydrophilic nucleoside into a lipophilic species, facilitating passive diffusion across lipid bilayers—a strategy often employed to bypass nucleoside transport bottlenecks.
| Property | Specification |
| CAS Number | 84500-34-5 |
| IUPAC Name | 2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine |
| Molecular Formula | |
| Molecular Weight | 438.31 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
| Key Moiety | 5-Trifluoromethyluracil (Base), Ribose (Sugar) |
Synthetic Framework
Two primary routes exist for synthesizing CAS 84500-34-5.[1] The choice depends on the availability of the starting nucleoside versus the free base.
Method A: Direct Acetylation (High Purity Route)
This method is preferred when 5-trifluoromethyluridine is available.[1][2] It utilizes mild acetylation conditions to ensure complete protection without degrading the base.
-
Reagents: Acetic Anhydride (
), Pyridine (solvent/catalyst), 4-Dimethylaminopyridine (DMAP - optional).[1][2] -
Reaction Type: Nucleophilic Acyl Substitution.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-trifluoromethyluridine in anhydrous pyridine (10 mL per gram of substrate) under an inert argon atmosphere.
-
Addition: Cool the solution to 0°C. Dropwise add 4.0 eq of Acetic Anhydride. (Optional: Add 0.1 eq DMAP to accelerate kinetics).
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[2] The starting material (
~0.1) should disappear, replaced by the product ( ~0.6). -
Quenching: Cool to 0°C and add 2 mL of Methanol to quench excess anhydride. Stir for 15 minutes.
-
Workup: Concentrate under reduced pressure. Redissolve residue in Ethyl Acetate and wash sequentially with 1M HCl (to remove pyridine), Sat.
, and Brine.[2][3] -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Hexane.
Method B: Vorbrüggen Coupling (De Novo Synthesis)
Used when building the nucleoside from the base. This couples the silylated base with a protected sugar.
-
Precursors: 5-Trifluoromethyluracil + 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.[1][2]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or
.[2]
Protocol:
-
Silylation: Reflux 5-trifluoromethyluracil in Hexamethyldisilazane (HMDS) with Ammonium Sulfate until a clear solution forms (Bis-TMS intermediate). Evaporate excess HMDS.
-
Coupling: Dissolve the silylated base and 1.0 eq of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose in dry Acetonitrile.
-
Activation: Add 1.1 eq of TMSOTf at 0°C. Stir at RT for 2–4 hours.
-
Extraction: Quench with saturated
. Extract with DCM.[4] -
Note: This route yields the target directly as the acetylated nucleoside.
Visualization: Synthetic & Metabolic Pathways[2]
The following diagram illustrates the synthesis (Method A & B) and the metabolic activation pathway where the compound acts as a prodrug.
Figure 1: Dual synthetic pathways (left) and intracellular prodrug activation mechanism (right).[1][2]
Analytical Characterization
To validate the identity of CAS 84500-34-5, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
): - NMR:
HPLC Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]
-
Detection: UV at 260 nm (Standard Uridine max) and 280 nm.[2]
-
Retention Time: The tri-acetylated product will elute significantly later (more hydrophobic) than the free nucleoside.
Therapeutic & Research Context
Prodrug Logic
Free 5-trifluoromethyluridine suffers from poor oral bioavailability and rapid degradation by uridine phosphorylase.[1][2] Acetylation (CAS 84500-34-5) solves two problems:
-
Lipophilicity: The masking of hydroxyls allows the molecule to cross cell membranes without relying on nucleoside transporters (hENT/hCNT), which are often downregulated in resistant cancer cells.
-
Metabolic Stability: The acetyl groups protect the glycosidic bond from premature phosphorolysis in the plasma.
Differentiation from Trifluridine (TFT)
It is critical to distinguish this compound from Trifluridine (Drug: Viroptic/Lonsurf).[2][5][6]
-
Trifluridine: 5-trifluoromethyl-2'-deoxy uridine (DNA specific).[1][2]
-
CAS 84500-34-5: 5-trifluoromethyluridine derivative (RNA specific).[1]
-
Implication: While Trifluridine inhibits Thymidylate Synthase (DNA synthesis), the deprotected form of CAS 84500-34-5 is primarily incorporated into RNA , leading to ribosomal inhibition and errors in protein translation.[1][2]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[2] Potential Muta/Teratogen due to base analog nature.
-
Storage: -20°C, desiccated. Sensitive to hydrolysis in moist air.
-
Disposal: Incineration with scrubber for Hydrogen Fluoride (HF) generation.[2]
References
-
Ryan, K. J., Acton, E. M., & Goodman, L. (1966).[1][2][7] Chemical Synthesis of 2'-Deoxy-5-(trifluoromethyl)uridine and the α Anomer. Journal of Organic Chemistry. (Fundamental chemistry of 5-CF3 nucleosides). Retrieved from [Link][1][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6256, Trifluridine. (For comparative structural analysis). Retrieved from [Link][1][2]
-
Lichtenthaler, F. W., et al. (1981).[2] Nucleosides via Silyl-Hilbert-Johnson Reaction. Chemische Berichte. (Standard reference for Vorbrüggen coupling methodology).
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. 2',3',5'-Triacetyluridine | CAS 4105-38-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Trifluridine - Wikipedia [en.wikipedia.org]
- 6. Trifluridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
